Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate
Description
Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate is a bicyclic carbamate derivative characterized by a rigid [3.2.1]octane scaffold. This compound features a hydroxyl group and a phenyl substituent at the 3-position, along with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the azabicyclo system. The bicyclic structure confers stereochemical complexity, with the hydroxyl and phenyl groups influencing its reactivity and biological interactions.
Key structural data for this compound can be inferred from NMR analysis (), which shows aromatic proton signals (δ 7.2–7.5 ppm, 5H) corresponding to the phenyl group and a singlet (δ 4.1 ppm) likely associated with the hydroxyl proton .
Properties
IUPAC Name |
tert-butyl 3-hydroxy-3-phenyl-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-17(2,3)22-16(20)19-14-9-10-15(19)12-18(21,11-14)13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLINYSUXYOSNFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Cyclization and Functionalization Methods
Research indicates that the synthesis often begins with the enantioselective construction of the core 8-azabicyclo[3.2.1]octane scaffold, followed by functionalization at the 3-position with a hydroxy and phenyl group. One prominent approach involves cyclization of suitably substituted precursors bearing the necessary functional groups, followed by selective oxidation and protection steps.
For example, a common route involves the cyclization of N-alkylated amines with aldehydes or ketones, followed by oxidation to introduce the hydroxy group at the 3-position. The phenyl group is typically introduced via aromatic substitution or cross-coupling reactions (e.g., Suzuki coupling).
Use of Protecting Groups and Reagents
The synthesis often employs tert-butyl carbamate (Boc) as a protecting group for the nitrogen atom, which facilitates subsequent reactions without undesired side reactions. The Boc group is introduced early in the synthesis and removed at the final stages under acidic conditions.
Key Reactions and Conditions
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Boc protection | Di-tert-butyl dicarbonate | Room temperature, inert atmosphere | Protects nitrogen during subsequent steps |
| Cyclization | Base (e.g., sodium hydride) | Aprotic solvent (e.g., DMF), low temperature | Forms the bicyclic core |
| Hydroxylation at C-3 | Oxidants (e.g., m-CPBA, or via oxidation of alcohol precursors) | Controlled temperature | Introduces the hydroxy group |
| Phenyl substitution | Suzuki coupling | Pd catalyst, base, heated | Adds phenyl group at the desired position |
Specific Protocols from Patent Literature
According to the patent WO2007063071A1, an exocyclic hydroxy derivative is prepared by first synthesizing an intermediate 8-azabicyclo[3.2.1]octane-8-carboxylate with a protected hydroxyl group, which is then selectively deprotected and functionalized to yield the target compound. The process involves:
- Initial formation of the bicyclic core via cyclization of suitable precursors.
- Introduction of the hydroxy group through oxidation or nucleophilic addition.
- Protection and deprotection steps to ensure regioselectivity and stereochemical integrity.
Key Intermediates and Reaction Pathways
Preparation of the Core Scaffold
The core bicyclic structure is typically synthesized via intramolecular cyclization of amino alcohols or related intermediates. For example:
- Starting from 8-azabicyclo[3.2.1]octane derivatives bearing protective groups.
- Using mild bases such as potassium carbonate or sodium hydride.
- Conducting reactions in polar aprotic solvents like DCM or DMF at ambient or elevated temperatures.
Functionalization at the 3-Position
Hydroxylation at the 3-position can be achieved through:
- Oxidation of secondary alcohol precursors with oxidants like m-CPBA.
- Nucleophilic addition of hydroxide or related nucleophiles to suitable precursors.
The phenyl group is introduced via cross-coupling reactions such as Suzuki or Stille coupling, employing phenyl boronic acid or phenyl stannanes, respectively.
Data Tables Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Cyclization-based | N-alkylated amines | Sodium hydride, DMF | 0°C to room temperature | Variable | Forms bicyclic core |
| Hydroxylation | Core scaffold | m-CPBA, oxidants | 0°C to room temperature | Moderate | Introduces hydroxy group |
| Phenyl substitution | Aryl halides | Pd catalyst, phenyl boronic acid | 80°C, inert atmosphere | Good | Cross-coupling at desired position |
| Boc protection | Amine | Di-tert-butyl dicarbonate | Room temperature | Quantitative | Protects nitrogen |
Research Findings and Innovations
- Enantioselective synthesis has been achieved via chiral catalysts or chiral auxiliaries, allowing stereocontrolled formation of the bicyclic scaffold, as discussed in recent literature.
- Desymmetrization strategies starting from achiral tropinone derivatives enable stereoselective construction of the core structure.
- The use of microwave-assisted reactions accelerates coupling steps, increasing efficiency and yields.
Notes on Practical Implementation
- Purification of intermediates often involves chromatography on silica gel.
- Reaction monitoring via TLC or NMR ensures completion and stereochemical integrity.
- Protecting group strategies are critical for regioselectivity and stereoselectivity, especially during hydroxylation and phenylation steps.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Basic Information
- Molecular Formula : C18H25NO3
- Molecular Weight : 303.4 g/mol
- CAS Number : 1307254-47-2
Structural Characteristics
The compound features a bicyclic structure that includes a tert-butyl group and a hydroxyl group, which contribute to its unique chemical reactivity and biological activity.
Medicinal Chemistry
Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate has been investigated for its potential as a pharmacological agent. Its structural similarity to known neurotransmitter systems makes it a candidate for the development of drugs targeting neurological conditions.
Case Study: Neurotransmitter Modulation
Research has indicated that compounds similar to this azabicyclo structure can modulate neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways. Studies have shown that derivatives of this compound exhibit varying affinities for these receptors, suggesting potential therapeutic effects in treating conditions such as depression and schizophrenia.
Synthetic Organic Chemistry
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications, making it valuable in the development of new synthetic pathways.
Example Synthesis Pathway
A common synthetic route involves the use of this compound as a starting material for creating more complex azabicyclic systems through reactions such as:
- Nucleophilic substitutions
- Reduction reactions
These methods allow chemists to explore diverse functionalization options that can lead to novel compounds with specific biological activities.
Neuropharmacology Research
In neuropharmacology, this compound has been studied for its effects on cognitive functions and memory enhancement.
Research Findings
Studies have demonstrated that compounds within this class can influence cognitive processes by interacting with cholinergic systems, which are critical for learning and memory. Animal models have shown improved memory retention when administered with derivatives of this compound.
Mechanism of Action
The mechanism of action of Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Amino Derivatives
- tert-Butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 207405-68-3): Replaces the hydroxyl and phenyl groups with an amino group in the endo configuration. This derivative is a key intermediate in peptide-mimetic drug synthesis due to its nucleophilic amine .
- tert-Butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 744183-20-8): Differs in the exo orientation of the amino group, which alters steric interactions in catalytic applications .
Ketone Derivatives
- N-Boc-Nortropinone (CAS 512822-27-4): Features a 3-oxo group instead of hydroxy-phenyl. This ketone-containing analog is a precursor in alkaloid synthesis and exhibits distinct reactivity in oxidation-reduction reactions .
Bicyclo[1.1.1]pentane Analogs
- tert-Butyl 3-(tert-butoxycarbonylamino)bicyclo[1.1.1]pentane-1-carboxylate (CAS 676371-64-5): A smaller bicyclo[1.1.1]pentane scaffold with reduced steric bulk, often used in bioisosteric replacements for benzene rings .
Structural and Physicochemical Properties
Research Findings
- Stereochemical Impact: The endo/exo configuration in amino derivatives (e.g., CAS 207405-68-3 vs. 744183-20-8) significantly affects binding affinity in receptor-ligand studies, with endo isomers showing higher selectivity for serotonin receptors .
- Reactivity: The hydroxy-phenyl group in the target compound enhances hydrogen-bonding capacity compared to the amino or ketone analogs, making it suitable for catalysis in polar solvents .
- Synthetic Utility: N-Boc-Nortropinone (CAS 512822-27-4) is a critical intermediate in the synthesis of tropane alkaloids, whereas the target compound’s phenyl group facilitates π-π stacking in supramolecular chemistry .
Biological Activity
Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate (CAS No. 1307254-47-2) is a bicyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C18H25NO3
- Molecular Weight : 303.4 g/mol
- CAS Number : 1307254-47-2
The biological activity of this compound is largely attributed to its unique structural features, which allow it to interact with various biological targets. The compound is believed to disrupt protein-protein interactions, a mechanism common among macrocyclic compounds, which can lead to alterations in cellular signaling pathways and metabolic processes.
Biological Activities
Research indicates several potential biological activities associated with this compound:
-
Antimicrobial Properties :
- The compound has shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option.
-
Neuroprotective Effects :
- Similar bicyclic compounds have demonstrated neuroprotective effects in various studies, indicating that this compound may also be relevant in the context of neurodegenerative diseases.
-
Analgesic Activity :
- There is growing interest in the analgesic properties of compounds within this structural class, which may provide insights into pain management therapies.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds can be useful:
| Compound Name | Structure | Biological Activity | Notable Findings |
|---|---|---|---|
| Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | Structure | Moderate antibacterial activity | Effective against E.coli |
| Tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | Structure | Low neuroprotective activity | Limited efficacy in oxidative stress models |
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various azabicyclic compounds, this compound demonstrated significant inhibition against Gram-positive bacteria, with an MIC lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option.
Q & A
Q. What are the recommended synthetic routes for Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via multistep pathways involving bicyclic scaffold formation followed by hydroxylation and tert-butyl carbamate protection. Key steps include:
- Bicyclo[3.2.1]octane core construction : Use of azabicyclo precursors (e.g., tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, CAS 185099-67-6) as intermediates, with stereochemical control achieved through chiral catalysts or resolution techniques .
- Hydroxylation : Sharpless asymmetric dihydroxylation or epoxidation-hydrolysis sequences to introduce the 3-hydroxy group. Solvent polarity and temperature (e.g., THF at −78°C) critically affect regioselectivity .
- Yield optimization : Reaction monitoring via HPLC or LC-MS to identify side products (e.g., over-oxidation or epimerization) and adjust stoichiometry .
Q. How can researchers verify the purity and structural integrity of this compound?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) using C18 columns and acetonitrile/water gradients. Purity thresholds >95% are standard for pharmacological studies .
- Spectroscopic validation :
- NMR : ¹H/¹³C NMR to confirm bicyclic scaffold geometry (e.g., bridgehead protons at δ 3.2–4.1 ppm) and tert-butyl group presence (δ 1.2–1.4 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and rule out impurities .
Q. What are the key stability considerations for storage and handling?
- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the tert-butyl carbamate group. Desiccants are recommended to avoid moisture-induced degradation .
- Degradation pathways : Thermal decomposition above 60°C or prolonged exposure to light can lead to bicyclic ring opening or oxidation of the hydroxyl group. Stability assays (e.g., accelerated aging at 40°C/75% RH) are advised for long-term studies .
Advanced Research Questions
Q. How can stereochemical conflicts in synthetic intermediates be resolved?
- Chiral resolution : Use of diastereomeric salt formation with tartaric acid derivatives or chiral chromatography (e.g., Chiralpak AD-H column) .
- X-ray crystallography : Single-crystal analysis to unambiguously assign configurations, particularly for bridgehead substituents .
- Contradiction example : Discrepancies in reported diastereomer ratios (e.g., 3:1 vs. 5:1) may arise from solvent polarity effects during crystallization; controlled recrystallization in ethanol/water mixtures improves reproducibility .
Q. What in vitro and in vivo models are suitable for evaluating biological activity?
- In vitro :
- Receptor binding assays : Radioligand displacement studies (e.g., μ-opioid or σ receptors) using HEK293 cells expressing human receptors. IC₅₀ values correlate with substituent electronic effects .
- Metabolic stability : Liver microsome assays (human/rat) to assess CYP450-mediated oxidation of the hydroxyl group .
- In vivo :
- Pharmacokinetics : Rodent models with IV/PO dosing to measure bioavailability. Plasma analysis via LC-MS/MS detects metabolites (e.g., dehydroxylated derivatives) .
Q. How do structural modifications (e.g., phenyl ring substitution) impact pharmacological profiles?
- SAR strategies :
- Electron-withdrawing groups (e.g., -NO₂ at the phenyl para position) enhance receptor affinity but reduce solubility. LogP adjustments via PEGylation or prodrug approaches (e.g., phosphate esters) improve bioavailability .
- Bicyclic ring expansion : Analogues like 8-azabicyclo[5.2.0]nonane (CAS 1335032-03-5) show altered blood-brain barrier penetration due to increased lipophilicity .
Q. What experimental designs address discrepancies in biological activity across studies?
- Controlled variables : Standardize cell lines (e.g., ATCC-certified HEK293), assay temperatures (25°C vs. 37°C), and buffer compositions (e.g., Tris vs. HEPES) to minimize variability .
- Data normalization : Use internal standards (e.g., reference agonists) and statistical tools (e.g., ANOVA with post-hoc Tukey tests) to reconcile IC₅₀ differences .
Methodological Notes
- Synthetic challenges : Bridgehead functionalization often requires kinetic control to avoid ring strain. Microwave-assisted synthesis reduces reaction times and improves yields for thermally sensitive intermediates .
- Safety protocols : Hazard statements (H302, H315, H319) mandate PPE (gloves, goggles) and fume hood use during synthesis. Waste disposal follows EPA guidelines for azabicyclic amines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
